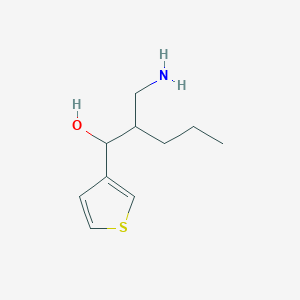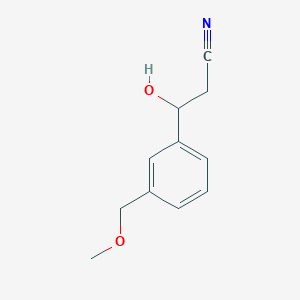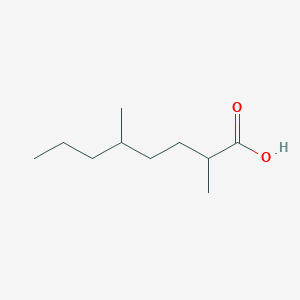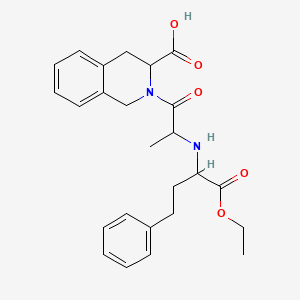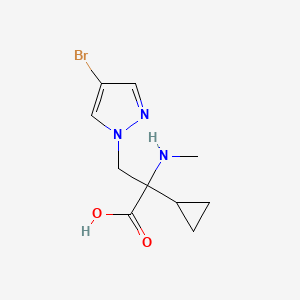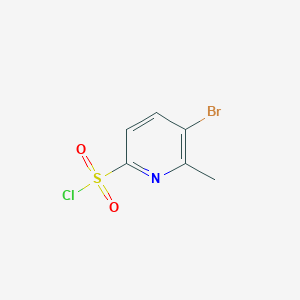
(E)-4-methyloct-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methyloct-3-enoic acid is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms in its octane chain, with a methyl group attached to the fourth carbon. This compound falls under the category of unsaturated carboxylic acids and is known for its unique structural properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyloct-3-enoic acid typically involves the use of starting materials such as octene derivatives. One common method is the hydroformylation of 4-methyl-1-octene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts like rhodium complexes and high-pressure carbon monoxide and hydrogen gas mixtures.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of 4-methyl-3-octene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-methyloct-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form diols or epoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-diol-octanoic acid.
Reduction: Formation of 4-methyloctanol.
Substitution: Formation of 4-methyl-3,4-dibromo-octanoic acid.
Applications De Recherche Scientifique
(E)-4-methyloct-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.
Mécanisme D'action
The mechanism of action of (E)-4-methyloct-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond in the compound allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyloctanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
3-octenoic acid: Has a double bond but lacks the methyl group, affecting its steric and electronic properties.
4-methyl-3-hexenoic acid: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
(E)-4-methyloct-3-enoic acid is unique due to the presence of both a double bond and a methyl group, which confer distinct reactivity and steric effects. This combination makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
Propriétés
Numéro CAS |
903503-35-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(E)-4-methyloct-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8(2)6-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)/b8-6+ |
Clé InChI |
GRTXIEYPSMTXPB-SOFGYWHQSA-N |
SMILES isomérique |
CCCC/C(=C/CC(=O)O)/C |
SMILES canonique |
CCCCC(=CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




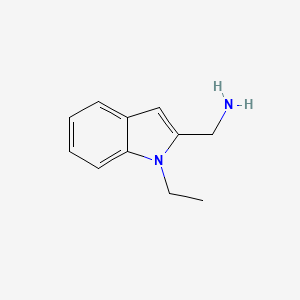
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
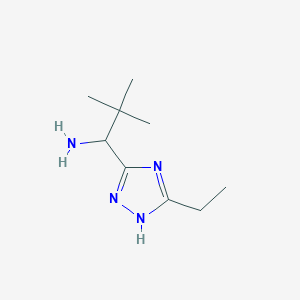
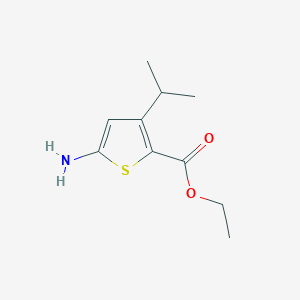
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
